molecular formula C22H16ClN5O2S B3007931 N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-40-7

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer: B3007931
CAS-Nummer: 866811-40-7
Molekulargewicht: 449.91
InChI-Schlüssel: LKKLIVMOJCICIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H16ClN5O2S and its molecular weight is 449.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives and features a triazole moiety. Its chemical structure can be represented as follows:

C19H16ClN5O2S\text{C}_{19}\text{H}_{16}\text{ClN}_5\text{O}_2\text{S}

This structure is key to understanding its biological interactions and efficacy.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives against several cancer cell lines. The compound exhibits significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHCT-1166.29
HepG22.44
MCF-710.25

These results demonstrate that the compound is particularly potent against HCT-116 and HepG2 cell lines, suggesting a strong potential for anticancer applications .

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II). The substitution patterns on the quinazoline scaffold significantly influence its binding affinity and cytotoxicity:

  • Intercalation : The triazole ring enhances DNA binding by fitting into the minor groove.
  • Topo II Inhibition : The compound exhibits inhibitory effects on Topo II with an IC50 value of 15.16 μM, indicating a dual mechanism involving both DNA intercalation and enzyme inhibition .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the quinazoline core can enhance or diminish biological activity. For instance:

  • Substituents : The presence of bulky groups adversely affects cytotoxicity; however, specific substitutions like trifluoromethyl groups improve potency due to enhanced lipophilicity and hydrogen bonding capabilities .
  • Amine Variants : Different amines attached to the triazole influence activity; propylamine showed superior cytotoxicity compared to other amines .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • In vitro Studies : In a study assessing multiple quinazoline derivatives, this compound was one of the most effective compounds tested against HCT-116 cells .
  • Molecular Docking : Molecular docking simulations confirmed that the compound binds effectively to target enzymes involved in cancer progression, providing insights into its potential therapeutic applications .

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-11-12-15(13-18(14)23)24-20-17-9-5-6-10-19(17)28-21(25-20)22(26-27-28)31(29,30)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKLIVMOJCICIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.